1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine is a complex organic compound that features a hydrazine functional group This compound is characterized by the presence of a dinitrophenyl group, a fluorophenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on target molecules.
Inhibition: Inhibiting the activity of enzymes or other proteins.
Activation: Activating certain pathways or processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-[(3-chlorophenyl)(naphthalen-1-yl)methylidene]hydrazine
- 1-(2,4-Dinitrophenyl)-2-[(3-bromophenyl)(naphthalen-1-yl)methylidene]hydrazine
Uniqueness
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and physical properties compared to its chloro- or bromo-substituted analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
1869-96-1 |
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Molecular Formula |
C23H15FN4O4 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[[(3-fluorophenyl)-naphthalen-1-ylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H15FN4O4/c24-17-8-3-7-16(13-17)23(20-10-4-6-15-5-1-2-9-19(15)20)26-25-21-12-11-18(27(29)30)14-22(21)28(31)32/h1-14,25H |
InChI Key |
QRKFUISREXECEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC(=CC=C4)F |
Origin of Product |
United States |
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